molecular formula C15H16N6O B13885695 8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13885695
M. Wt: 296.33 g/mol
InChI Key: DWGJIILTYTXLRJ-UHFFFAOYSA-N
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Description

8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of the morpholine ring and the triazolopyrazine core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a substituted phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure but with a bromine substituent.

    1-Phenyl-2-(4-(2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: Contains a phenanthroimidazole moiety.

Uniqueness

The presence of the morpholine ring in 8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine distinguishes it from other similar compounds. This structural feature can enhance its solubility and bioavailability, making it a more attractive candidate for drug development .

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

8-(2-morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C15H16N6O/c16-15-18-14-13(17-5-6-21(14)19-15)11-3-1-2-4-12(11)20-7-9-22-10-8-20/h1-6H,7-10H2,(H2,16,19)

InChI Key

DWGJIILTYTXLRJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2C3=NC=CN4C3=NC(=N4)N

Origin of Product

United States

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